Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.: 1247792-71-7
VCID: VC2854151
InChI: InChI=1S/C9H20N2/c1-3-10-7-9-5-4-6-11(2)8-9/h9-10H,3-8H2,1-2H3
SMILES: CCNCC1CCCN(C1)C
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine

CAS No.: 1247792-71-7

Cat. No.: VC2854151

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine - 1247792-71-7

Specification

CAS No. 1247792-71-7
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name N-[(1-methylpiperidin-3-yl)methyl]ethanamine
Standard InChI InChI=1S/C9H20N2/c1-3-10-7-9-5-4-6-11(2)8-9/h9-10H,3-8H2,1-2H3
Standard InChI Key CJYCRZBDCCADAM-UHFFFAOYSA-N
SMILES CCNCC1CCCN(C1)C
Canonical SMILES CCNCC1CCCN(C1)C

Introduction

Structural Characteristics and Chemical Properties

Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine contains a six-membered piperidine ring with a nitrogen atom at position 1 substituted with a methyl group. At position 3, the ring bears a methyl group that connects to a secondary amine with an ethyl substituent. This arrangement of functional groups contributes to the compound's unique physicochemical properties and potential biological interactions.

Molecular Structure

The molecular formula of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine is C9H20N2, with a calculated molecular weight of approximately 156.28 g/mol. The compound features two nitrogen atoms - one within the piperidine ring and another in the aminoethyl side chain. This structural arrangement is similar to N-[1-(1-methylpiperidin-3-yl)ethyl]pyridin-3-amine, though with a simpler ethylamine substituent instead of a pyridine ring .

Physical Properties

Based on its structure and comparisons with similar compounds, Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine is likely to exist as a colorless to pale yellow liquid or solid at room temperature, with moderate water solubility due to its amine functionalities. The compound would be expected to have basic properties owing to the presence of the two nitrogen atoms, which can accept protons.

Chemical Reactivity

The secondary amine group in Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine provides a reactive site for various chemical transformations, including alkylation, acylation, and condensation reactions. This reactivity is similar to that observed in related compounds such as 2-Amino-N-ethyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide, which contains related functional groups.

Predicted Physicochemical Properties

Table 1 presents the estimated physicochemical properties of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine based on structural analysis and comparison with similar compounds.

Table 1: Predicted Physicochemical Properties of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine

PropertyPredicted ValueBasis of Prediction
Molecular Weight156.28 g/molCalculated from molecular formula C9H20N2
LogP1.5-2.0Estimated based on similar piperidine derivatives
pKa9.5-10.5 (piperidine N), 10.0-11.0 (secondary amine)Comparable to similar amine compounds
SolubilityModerate in water, high in organic solventsBased on functional group analysis
Melting Point40-60°CEstimated from similar structures
Boiling Point220-240°CEstimated from similar structures

Synthesis Pathways

Key Reaction Conditions

Critical reaction parameters would likely include:

  • Use of appropriate reducing agents (sodium cyanoborohydride or sodium triacetoxyborohydride)

  • Control of pH in the slightly acidic range (pH 5-6) to facilitate imine formation

  • Anhydrous conditions to prevent side reactions

  • Moderate temperatures (room temperature to 60°C) to balance reaction rate and selectivity

Comparative Analysis with Similar Compounds

Table 2 presents a comparison between Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine and structurally related compounds, highlighting similarities and differences in their molecular features.

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Ethyl-(1-methyl-piperidin-3-ylmethyl)-amineC9H20N2156.28 g/molReference compound
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amineC10H22N2170.3 g/molContains isopropyl instead of methyl on piperidine N; methyl instead of ethyl on secondary amine
2-Amino-N-ethyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamideC11H23N3O213.32 g/molContains additional acetamide functionality
N-[1-(1-methylpiperidin-3-yl)ethyl]pyridin-3-amineC13H21N3219.33 g/molContains pyridine ring and additional methyl group in side chain

Analytical Characterization

Spectroscopic Properties

The identification and characterization of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine would typically involve multiple spectroscopic techniques. NMR spectroscopy would reveal characteristic signals for the piperidine ring protons, the N-methyl group, and the ethylamine moiety. Mass spectrometry would likely show a molecular ion peak at m/z 156 corresponding to the molecular weight, with fragmentation patterns characteristic of piperidine derivatives.

Chromatographic Behavior

For analytical separation and quantification, HPLC or GC methods would be appropriate. Based on its basic properties, Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine would likely require chromatographic conditions similar to those used for other amine compounds, possibly involving reversed-phase HPLC with appropriate mobile phase modifiers to control peak shape.

Predicted Spectral Characteristics

Table 3 outlines the predicted spectral characteristics of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine based on structural analysis.

Table 3: Predicted Spectral Characteristics

Analytical TechniqueExpected Features
1H NMRSignals at δ 2.2-2.3 ppm (N-CH3), 2.4-2.6 ppm (piperidine CH2-N), 1.0-1.1 ppm (ethyl CH3), 2.5-2.7 ppm (ethyl CH2), 1.4-1.9 ppm (piperidine ring CH2)
13C NMRSignals at δ 45-46 ppm (N-CH3), 54-56 ppm (piperidine CH2-N), 14-15 ppm (ethyl CH3), 43-44 ppm (ethyl CH2), 24-34 ppm (piperidine ring CH2)
Mass SpectrometryMolecular ion at m/z 156, fragments at m/z 141 (loss of methyl), 112 (loss of ethylamine)
IR SpectroscopyBands at 2950-2850 cm-1 (C-H stretch), 2780-2760 cm-1 (N-CH3), 1150-1050 cm-1 (C-N stretch)

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